Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a pyridine ring, and a hydroxycarbamimidoyl moiety. The chemical formula for this compound is , and it possesses a molecular weight of approximately 290.32 g/mol. This compound falls under the category of carbamates, which are esters or salts of carbamic acid, and are known for their diverse applications in pharmaceuticals and agrochemicals.
Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate has shown potential biological activity, particularly in the realm of medicinal chemistry. Compounds with similar structures often exhibit:
The synthesis of tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate can be achieved through several methods:
Tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate has several notable applications:
Interaction studies involving tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate typically focus on its binding affinity to biological targets:
Several compounds share structural features with tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl pyridin-3-ylcarbamate | Pyridine ring, carbamate group | Simpler structure; lacks hydroxycarbamimidoyl moiety |
| Tert-butyl N-(2-hydroxyethyl)carbamate | Hydroxyl group present | Different alkyl side chain; potential for different biological activity |
| Tert-butyl 4-(6-(methylsulfonyl)pyridin-3-yl)carbamate | Sulfonyl substitution | Enhanced solubility properties; distinct reactivity |
These compounds highlight the uniqueness of tert-butyl N-{6-[(Z)-N'-hydroxycarbamimidoyl]pyridin-3-YL}carbamate due to its specific functional groups that may influence both its reactivity and biological properties.